H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH
Overview
Description
The compound H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH is a synthetic peptide composed of seven amino acids: glycine, arginine, glycine, aspartic acid, D-serine, and proline. This peptide sequence is known for its role in inhibiting the binding of fibronectin to platelet-binding sites, making it a valuable tool in integrin research and various biomedical applications .
Mechanism of Action
Target of Action
The primary target of the compound H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH, also known as GRGDSP, is integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). They play crucial roles in various biological processes including cell adhesion, cell-surface mediated signalling, and cell cycle.
Mode of Action
GRGDSP acts as an integrin inhibitor . It interacts with integrins by mimicking the natural ligands of these receptors, which include various ECM proteins. The compound’s interaction with its targets results in the inhibition of integrin-mediated cell adhesion . This can limit the adherence of cells, such as tumor cells, to the endothelial cells of blood vessels and thereby limit metastasis .
Biochemical Pathways
The inhibition of integrin-mediated cell adhesion by GRGDSP affects various biochemical pathways. For instance, it can impact the pathways involved in cell migration, proliferation, differentiation, and apoptosis. The downstream effects of these changes can vary widely depending on the specific cellular context, but they often involve alterations in cell behavior and function .
Result of Action
The molecular and cellular effects of GRGDSP’s action primarily involve changes in cell adhesion. By inhibiting integrin-mediated cell adhesion, GRGDSP can affect the ability of cells to attach to the ECM or to other cells. This can influence various cellular processes, including cell migration, proliferation, and survival .
Biochemical Analysis
Biochemical Properties
H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH is known to inhibit fibronectin binding to platelet-binding sites . This interaction with fibronectin, a high-molecular-weight glycoprotein of the extracellular matrix, plays a crucial role in cell adhesion, growth, migration, and differentiation .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to support fibroblast attachment and inhibit fibronectin binding to platelets . This peptide sequence is a fibronectin analog that can bind to integrin transmembrane receptors , which are involved in cell adhesion and recognition in a variety of cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It does not compete with ATP, indicating that its mechanism of action is not based on ATP competition . The peptide sequence contains the RGD integrin recognition site of the fibronectin cell binding domain , which is crucial for its interaction with integrin receptors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. While specific studies detailing these temporal effects are limited, it is known that the peptide promotes mouse blastocyst attachment and outgrowth . In solution, it acts as a reversible inhibitor of entactin-mediated blastocyst outgrowth .
Metabolic Pathways
This compound is involved in several metabolic pathways due to its interaction with fibronectin and integrin receptors . These interactions can influence metabolic flux or metabolite levels, although specific details are not currently available.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with integrin receptors . Specific details about its localization or accumulation within cells are not currently available.
Subcellular Localization
Given its known interactions with integrin receptors , it is likely that it localizes to areas of the cell where these receptors are present.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed.
Industrial Production Methods
Industrial production of This compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can yield free thiols .
Scientific Research Applications
H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH: has a wide range of scientific research applications:
Chemistry: Used as a model peptide in studying peptide synthesis and modification techniques.
Biology: Investigates cell adhesion, migration, and signaling pathways involving integrins.
Medicine: Potential therapeutic applications in inhibiting tumor metastasis and promoting wound healing.
Industry: Utilized in the development of biomaterials and drug delivery systems.
Comparison with Similar Compounds
H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH: is unique due to its specific amino acid sequence and its ability to inhibit fibronectin binding. Similar compounds include:
H-Gly-Arg-Gly-Asp-Ser-Pro-OH: A similar peptide with a slightly different sequence.
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: Another variant with alanine instead of glycine.
H-Arg-Gly-Asp-Ser-OH: A shorter peptide with similar integrin-binding properties.
These compounds share similar biological activities but differ in their specific sequences and, consequently, their binding affinities and specificities.
Properties
IUPAC Name |
(2S)-1-[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N9O10/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26)/t11-,12-,13+,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEDOEBWPRVVSG-FQUUOJAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N9O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40914197 | |
Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-3-carboxy-1-hydroxypropylidene)serylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40914197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91037-75-1, 97047-91-1 | |
Record name | Glycyl-arginyl-glycyl-aspartyl-seryl-proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091037751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-3-carboxy-1-hydroxypropylidene)serylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40914197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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